1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine is a chemical compound with the molecular formula C8H17NO2 It is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, which is further substituted with a 2-(2-methoxyethoxy) group
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine typically involves the reaction of cyclopropylamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Wirkmechanismus
The mechanism by which 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and ether functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine can be compared with other similar compounds, such as:
2-(2-Methoxyethoxy)ethanamine: This compound has a similar structure but lacks the cyclopropyl group, which can significantly alter its chemical and biological properties.
1-Cyclopropyl-2-(2-ethoxyethoxy)ethan-1-amine: This compound differs by having an ethoxy group instead of a methoxy group, which can affect its reactivity and interactions with other molecules.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs and potentially more suitable for certain applications .
Eigenschaften
Molekularformel |
C8H17NO2 |
---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(2-methoxyethoxy)ethanamine |
InChI |
InChI=1S/C8H17NO2/c1-10-4-5-11-6-8(9)7-2-3-7/h7-8H,2-6,9H2,1H3 |
InChI-Schlüssel |
MHWRIAPZFHELJO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(C1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.